molecular formula C68H89ClN14O13 B12775237 Tyrocidine B hydrochloride CAS No. 27805-48-7

Tyrocidine B hydrochloride

Cat. No.: B12775237
CAS No.: 27805-48-7
M. Wt: 1346.0 g/mol
InChI Key: HPSYEUWVZQCAGA-QFVYNLTOSA-N
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Description

Tyrocidine B hydrochloride is a cyclic decapeptide antibiotic produced by the soil bacterium Brevibacillus brevis. It is a major component of the antibiotic mixture known as tyrothricin, which also contains gramicidin. This compound is known for its potent antimicrobial properties, particularly against Gram-positive bacteria. it is also toxic to human cells, limiting its use to topical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tyrocidine B hydrochloride involves the use of nonribosomal peptide synthetases (NRPSs). The biosynthesis is carried out by three peptide synthetase proteins, TycA, TycB, and TycC, which contain ten modules. These enzymes facilitate the assembly of the cyclic decapeptide structure through a series of condensation reactions .

Industrial Production Methods

Industrial production of this compound typically involves the fermentation of Brevibacillus brevis in a controlled environment. The fermentation process is optimized to maximize the yield of tyrocidine B. After fermentation, the compound is extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Tyrocidine B hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and properties .

Scientific Research Applications

Tyrocidine B hydrochloride has several scientific research applications:

    Chemistry: It is used as a model compound for studying peptide synthesis and cyclic peptide structures.

    Biology: The compound is used to study the mechanisms of antimicrobial action and membrane disruption.

    Medicine: Although its use is limited due to toxicity, this compound is studied for its potential in developing new antimicrobial agents.

    Industry: The compound is used in the formulation of topical antimicrobial products

Mechanism of Action

Tyrocidine B hydrochloride exerts its antimicrobial effects by disrupting the cell membrane of bacteria. It interacts with the lipid bilayer of the microbial cell membrane, leading to increased permeability and leakage of cellular contents. This disruption ultimately results in cell death. The compound also acts as a reversible non-competitive inhibitor of enzymes such as acetylcholinesterase and β-galactosidase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tyrocidine B hydrochloride is unique due to its specific amino acid sequence and cyclic structure, which contribute to its potent antimicrobial activity. Its ability to disrupt cell membranes and inhibit enzymes sets it apart from other antimicrobial peptides .

Properties

CAS No.

27805-48-7

Molecular Formula

C68H89ClN14O13

Molecular Weight

1346.0 g/mol

IUPAC Name

3-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3,24-dibenzyl-15-[(4-hydroxyphenyl)methyl]-27-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]propanamide;hydrochloride

InChI

InChI=1S/C68H88N14O13.ClH/c1-38(2)31-49-61(88)80-54(34-41-17-9-6-10-18-41)68(95)82-30-14-22-55(82)66(93)79-52(35-43-37-72-46-20-12-11-19-45(43)46)63(90)77-50(32-40-15-7-5-8-16-40)62(89)78-53(36-57(71)85)64(91)73-48(27-28-56(70)84)60(87)76-51(33-42-23-25-44(83)26-24-42)65(92)81-58(39(3)4)67(94)74-47(21-13-29-69)59(86)75-49;/h5-12,15-20,23-26,37-39,47-55,58,72,83H,13-14,21-22,27-36,69H2,1-4H3,(H2,70,84)(H2,71,85)(H,73,91)(H,74,94)(H,75,86)(H,76,87)(H,77,90)(H,78,89)(H,79,93)(H,80,88)(H,81,92);1H/t47-,48-,49-,50+,51-,52-,53-,54+,55-,58-;/m0./s1

InChI Key

HPSYEUWVZQCAGA-QFVYNLTOSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CC7=CC=CC=C7.Cl

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CC7=CC=CC=C7.Cl

Origin of Product

United States

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